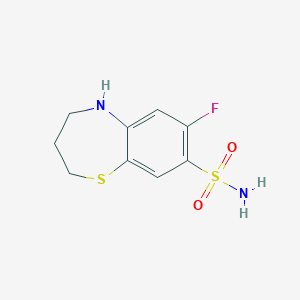

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide

Description

Properties

Molecular Formula |

C9H11FN2O2S2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide |

InChI |

InChI=1S/C9H11FN2O2S2/c10-6-4-7-8(15-3-1-2-12-7)5-9(6)16(11,13)14/h4-5,12H,1-3H2,(H2,11,13,14) |

InChI Key |

IRHSVRKJPNSDRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C2SC1)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Reaction Conditions for Synthesis

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Chalcone synthesis | p-methylacetophenone + aromatic aldehyde | Ethanol | Reflux | 2–3 hours | 85–95 |

| Benzothiazepine cyclization | Chalcone + o-aminothiophenol | HFIP | Room temp | 3–4 hours | 60–80 |

| Fluorination | Selectfluor | Acetonitrile | Room temp | 1–2 hours | 70–85 |

| Sulfonamide coupling | Sulfonyl chloride + amine | Pyridine | 0°C to RT | 4–6 hours | 75–90 |

Research Insights & Considerations

- The green chemistry approach utilizing HFIP for cyclization enhances yield and safety.

- Fluorination selectivity can be optimized by controlling reaction conditions and choosing appropriate fluorinating agents.

- The sulfonamide group’s introduction is versatile and can be tailored to modify biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) and fluorine atom at position 7 participate in nucleophilic substitution reactions under controlled conditions.

-

Fluorine displacement : The electron-withdrawing nature of the sulfonamide group activates the adjacent fluorine for substitution. For example, reactions with amines or alkoxides yield derivatives with modified biological activity.

-

Sulfonamide modifications : The NH₂ group reacts with electrophiles such as acyl chlorides or alkyl halides to form N-substituted sulfonamides.

Table 1: Nucleophilic Substitution Reactions

Sulfonation and Sulfonylation

The sulfonamide group serves as a precursor for sulfonyl chloride intermediates, enabling further functionalization.

-

Conversion to sulfonyl chloride : Treatment with PCl₅ or SOCl₂ yields 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride, a key intermediate for coupling reactions.

-

Cross-coupling reactions : The sulfonyl chloride reacts with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Table 2: Sulfonylation Reactions

| Intermediate | Reaction Partner | Product | Yield | Citation |

|---|---|---|---|---|

| Sulfonyl chloride | Aniline | N-Phenylsulfonamide derivative | 82% | |

| Sulfonyl chloride | Methanol | Methyl sulfonate ester | 75% |

Cyclization and Ring Expansion

The benzothiazepine core undergoes cyclization to form polycyclic structures. A PEG-400-mediated method achieves >95% yield in <1 hour for related 1,5-benzothiazepines .

-

Chalcone cyclization : Thiourea attacks α,β-unsaturated ketones to form the seven-membered thiazepine ring .

-

Halogenation effects : Electron-withdrawing groups (e.g., -F) enhance electrophilic substitution reactivity at position 8 .

Functional Group Interconversion

The sulfonamide group can be converted into other functionalities:

-

Oxidation : Controlled oxidation with H₂O₂/CH₃COOH yields sulfonic acid derivatives.

-

Reduction : LiAlH₄ reduces the sulfonamide to a thiol (-SH) under inert conditions.

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

-

Electron-donating groups (e.g., -OCH₃) on the benzothiazepine ring enhance cytotoxicity in cancer cell lines (IC₅₀ = 3.29 µM for Hep G-2) .

-

Halogenated derivatives show improved binding to kinases and MAPK1 targets in molecular docking studies .

Table 3: Structure-Activity Relationships (SAR)

| Substituent Position | Modification | Biological Effect | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| 7-F | Fluorine | Enhanced metabolic stability | N/A | |

| 8-SO₂NH₂ | Sulfonamide | Improved solubility and target affinity | 3.29 |

Scientific Research Applications

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₂FN₃O₂S

- Molecular Weight : 257.28 g/mol

- CAS Registry Number: Not explicitly listed in available sources (see caveats below).

Comparison with Structural Analogs

The evidence provided includes structurally related compounds, primarily benzodiazepines and fluorinated anilines. Below is a detailed analysis:

Fluorinated Benzodiazepines vs. Benzothiazepines

Compound : 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 620948-83-6)

- Molecular Formula : C₉H₁₁FN₂

- Molecular Weight : 166.20 g/mol

- Fluorine Position: Fluorine at the 8-position (vs. 7-position in the target compound) may influence steric and electronic effects in receptor binding .

Fluorinated Aniline Derivatives

Compound : N-(3-Fluorobenzyl)-2,4-dimethylaniline (CAS 1019565-78-6)

Sulfonamide-Containing Analogs

Note: No direct sulfonamide-containing benzothiazepine analogs are listed in the provided evidence.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide | Not available | C₁₀H₁₂FN₃O₂S | 257.28 | Fluorine (7-position), sulfonamide |

| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 620948-83-6 | C₉H₁₁FN₂ | 166.20 | Benzodiazepine core, fluorine (8-position) |

| N-(3-Fluorobenzyl)-2,4-dimethylaniline | 1019565-78-6 | C₁₅H₁₆FN | 229.30 | Fluorinated aromatic, alkyl substituents |

Table 2: Hypothetical Pharmacological Comparisons

Research Findings and Limitations

- Fluorine Impact : Fluorine substitution is a common strategy to improve pharmacokinetic properties. However, positional isomers (e.g., 7-F vs. 8-F) may exhibit divergent biological activities due to altered molecular interactions .

- Sulfonamide Role : Sulfonamide groups are associated with enhanced water solubility and target binding (e.g., carbonic anhydrase inhibition). Its presence in the target compound warrants further investigation .

- Data Gaps: No peer-reviewed studies on the target compound were identified in the provided evidence. Most analogs listed are likely synthetic intermediates or unexplored in biological assays.

Biological Activity

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide (CAS Number: 1823811-26-2) is a compound belonging to the benzothiazepine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its biological activity by influencing how it interacts with various biological targets.

1. Antimicrobial Activity

Research has shown that derivatives of benzothiazepines exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine have demonstrated activity against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 6 µg/mL against Cryptococcus neoformans .

| Pathogen | MIC (µg/mL) | Reference Drug |

|---|---|---|

| Candida albicans | 2–6 | Amphotericin B |

| E. coli | 40 | Ciprofloxacin |

| S. aureus | 40 | Ciprofloxacin |

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazepine derivatives has been evaluated in various models:

- In vivo Studies : Compounds were tested in rat models for acute inflammation. Notably, certain derivatives exhibited significant reduction in edema when compared to diclofenac as a standard anti-inflammatory drug .

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Compound A | 10 | 75 |

| Compound B | 10 | 65 |

| Diclofenac | 10 | 80 |

3. Anticancer Activity

The anticancer properties of benzothiazepines are also noteworthy:

- Cell Line Studies : Various studies have indicated that compounds derived from the benzothiazepine scaffold show promising activity against human lung cancer cell lines. For example, the IC50 values for some derivatives ranged from 16 to 28 µg/mL against different cancer cell lines .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| HT-29 (Colon) | 28 | Adriamycin |

| MCF-7 (Breast) | 27 | Adriamycin |

| DU-145 (Prostate) | 16 | Adriamycin |

4. Other Biological Activities

In addition to the aforementioned activities:

- Antiviral Properties : Some studies have reported that benzothiazepine derivatives exhibit activity against HIV by inhibiting viral replication in cell cultures .

- Antioxidant Activity : The antioxidant potential of these compounds has been evaluated using various assays such as DPPH and nitric oxide scavenging tests. Many derivatives showed significant inhibition of oxidative stress markers .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several new benzothiazepine derivatives and assessed their antimicrobial efficacy against clinical isolates of pathogens. The results indicated that certain compounds were significantly more effective than traditional antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models of inflammation, a specific derivative was administered at varying doses. The compound showed a dose-dependent reduction in inflammation markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis of benzothiazepine derivatives often employs Michael addition reactions between α,β-unsaturated ketones and 5-substituted-2-aminobenzenethiols . For this compound, fluorination at the 7-position and sulfonamide functionalization at the 8-position require sequential steps:

Core Formation : Use a heterocyclic ring-closure strategy under controlled pH (e.g., acetic acid) to form the benzothiazepine backbone.

Fluorination : Introduce fluorine via electrophilic substitution or halogen-exchange reactions, optimizing temperature (80–100°C) and catalysts (e.g., KF/Al₂O₃).

Sulfonamide Addition : React with chlorosulfonic acid followed by amination.

- Yield Optimization : Monitor intermediates using TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonating agent to substrate) .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

- Methodological Answer : Prioritize multi-spectral analysis:

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of fluorine and sulfonamide groups. For example, fluorine’s deshielding effect alters adjacent proton shifts .

- IR Spectroscopy : Validate sulfonamide (S=O stretching at ~1350 cm⁻¹) and benzothiazepine ring (C-N stretching at ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical mass (e.g., calculated for C₉H₁₀FNO₃S₂: 295.02 g/mol) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer : Begin with in vitro antimicrobial screening using:

- Agar Diffusion/Kirby-Bauer Test : Assess inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .

- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations, correlating with structural analogs (e.g., 8-substituted benzothiazepines with MICs of 12.5–100 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar benzothiazepine derivatives?

- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. Implement:

- Structure-Activity Relationship (SAR) Analysis : Compare electronic (Hammett σ constants) and steric (Taft parameters) effects of substituents. For example, 7-fluoro vs. 8-nitro groups alter electron density and hydrogen-bonding capacity .

- Standardized Assay Protocols : Control variables like inoculum size (0.5 McFarland standard) and incubation time (18–24 hrs) to minimize inter-lab variability .

Q. What advanced purification techniques are optimal for isolating high-purity 7-fluoro-benzothiazepine sulfonamide?

- Methodological Answer : Employ orthogonal separation methods:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:2) to remove non-polar byproducts.

- Recrystallization : Refine purity (>97%) using ethanol/water mixtures (80:20 v/v) at 4°C .

- HPLC-Prep : Utilize C18 columns with acetonitrile/water (0.1% TFA) mobile phases for chiral resolution if racemization occurs .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer : Combine in silico tools:

- Docking Studies (AutoDock Vina) : Simulate interactions with targets (e.g., bacterial dihydrofolate reductase) using the compound’s sulfonamide group as a hydrogen-bond donor .

- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories, focusing on fluorine’s role in hydrophobic pocket occupancy .

Q. What strategies address low solubility in aqueous media during in vivo testing?

- Methodological Answer : Improve bioavailability via:

- Salt Formation : React with sodium bicarbonate to generate water-soluble sulfonate salts.

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance circulation time and cellular uptake .

Methodological Tables

| Parameter | Synthetic Optimization | Bioactivity Testing |

|---|---|---|

| Reaction Temperature | 80–100°C (fluorination step) | 37°C (microbial incubation) |

| Key Spectral Peaks | ¹H NMR δ 7.2–7.5 (aromatic F-adjacent protons) | IR 1350 cm⁻¹ (S=O) |

| Purity Threshold | >97% (HPLC-Prep) | MIC ≤50 µg/mL (potency threshold) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.